Benzyl 4-(benzyloxy)naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is an organic compound with the molecular formula C25H20O3 and a molecular weight of 368.43 g/mol This compound features a naphthalene core substituted with a benzyloxy group and a benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate typically involves the esterification of 4-(benzyloxy)naphthalene-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and purification techniques would be applicable for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl 4-(benzyloxy)naphthalene-2-carboxylic acid or benzaldehyde derivatives.
Reduction: Benzyl 4-(benzyloxy)naphthalene-2-methanol.
Substitution: Brominated or nitrated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as esterification, oxidation, or reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-hydroxybenzoate: Similar ester structure but with a simpler aromatic ring.
Benzyl 2-naphthoate: Similar naphthalene core but different substitution pattern.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but different carboxylate position.
Uniqueness
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C25H20O3 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
benzyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
InChI-Schlüssel |
LCSNNSLITRCTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.